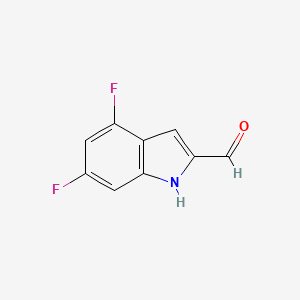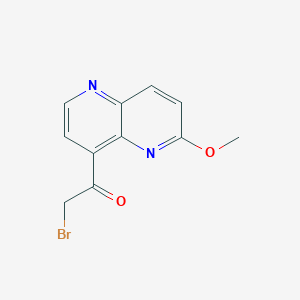
Ethanone, 2-bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)-
Descripción general
Descripción
Synthesis Analysis
The synthetic strategies for 1,5-naphthyridines, including Ethanone, 2-bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)- , have been explored in recent years. Researchers have developed various methods to access these heterocycles. These strategies involve the construction of the naphthyridine ring system, often through cyclization reactions. The synthesis of 1,5-naphthyridines typically includes steps such as electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, and modification of side chains. These synthetic pathways are crucial for obtaining diverse derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Ethanone, 2-bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)-, serves as a crucial intermediate in the synthesis of various compounds. For instance, it is used in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The synthesis of 2-bromo-6-methoxynaphthalene, a related compound, has been optimized through various methods, including the use of environmentally benign reagents like dimethyl carbonate, highlighting a push towards more sustainable chemical synthesis practices (Xu & He, 2010).
Bio-catalysis
Bio-catalytic processes have been explored for the asymmetric synthesis of compounds, including precursors to β-adrenergic receptor blockers, using strains of Lactobacillus curvatus. This approach emphasizes the potential of biocatalysis in producing enantiomerically pure compounds efficiently and under environmentally friendly conditions (Taşdemir et al., 2020).
Anticancer Activity
Naphthyridine derivatives, closely related to the chemical structure of interest, have shown significant anticancer activity. A novel naphthyridine compound demonstrated dual modes of cell death induction—necroptosis at low concentrations and apoptosis at higher concentrations—in human melanoma cells. This dual activity suggests the potential for targeted cancer therapies using structurally similar compounds (Kong et al., 2018).
Green Chemistry
The emphasis on green chemistry is evident in the synthesis of naphthyridines, where methods like Friedlander condensation have been optimized for eco-friendly conditions. Such advancements not only provide novel 1,8-naphthyridines but also highlight the growing importance of sustainable practices in chemical synthesis (Nandhikumar & Subramani, 2018).
Propiedades
IUPAC Name |
2-bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-8-11(14-10)7(4-5-13-8)9(15)6-12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXABUJSPNTJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



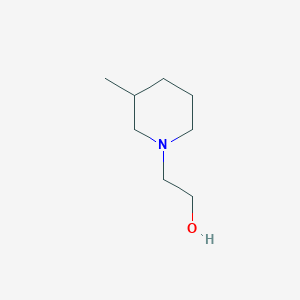

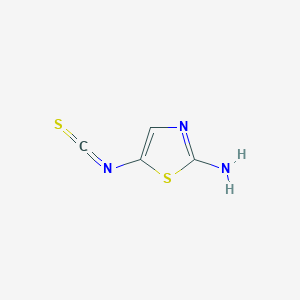

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
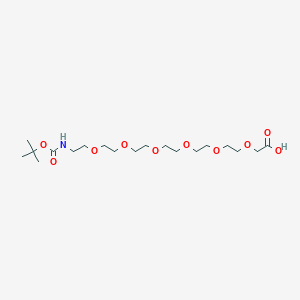
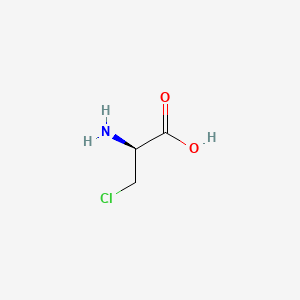
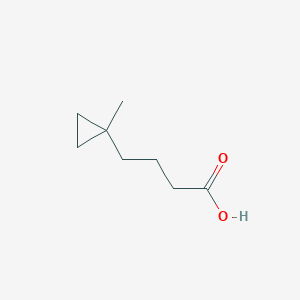
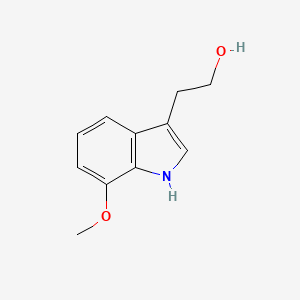

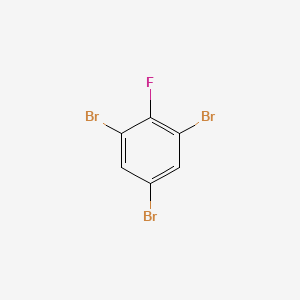
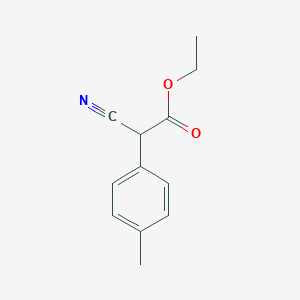
![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)
